
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as MPSTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and material science.
作用机制
The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can alter gene expression patterns and induce cell death in cancer cells. N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to induce cell death by activating apoptotic pathways and inhibiting cell proliferation. In normal cells, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have low toxicity and does not induce significant cell death. However, prolonged exposure to high concentrations of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can lead to cytotoxicity and apoptosis in normal cells.
实验室实验的优点和局限性
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ability to target specific cells and tissues. However, there are also some limitations to its use, including its relatively high cost, limited availability, and potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments using N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide.
未来方向
There are several future directions for research on N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, including its potential use as a drug delivery system, its applications in material science, and its mechanisms of action in cancer cells. Some areas of research include the development of new synthesis methods to improve the yield and purity of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, the investigation of its interactions with other compounds and biomolecules, and the exploration of its potential applications in tissue engineering and regenerative medicine. Further studies are needed to fully understand the potential of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide in various fields and to optimize its use for different applications.
Conclusion
In conclusion, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a promising compound with potential applications in various fields, including medicine, biotechnology, and material science. Its synthesis method has been optimized, and its scientific research application has been extensively studied. The mechanism of action of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is not fully understood, but it has been shown to have anticancer activity and other biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its potential and optimize its use for different applications.
合成方法
The synthesis of N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves the reaction of 2-mercaptobenzothiazole with 2-bromoacetophenone in the presence of potassium carbonate to yield 2-(2-bromoacetophenylthio)benzothiazole, which is then reacted with 2-methoxyphenethylamine and phenylsulfonyl chloride to produce N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
科学研究应用
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In biotechnology, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used as a crosslinking agent for the preparation of hydrogels and other biomaterials. In material science, N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been used as a precursor for the preparation of thiazole-based polymers and other functional materials.
属性
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-18-10-6-5-7-15(18)11-12-21-19(24)13-16-14-28-20(22-16)23-29(25,26)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBFTDHISUOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

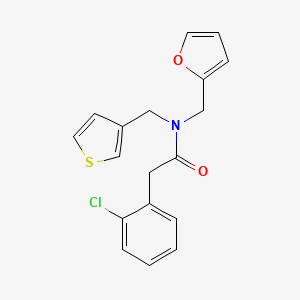
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)
![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)
![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)
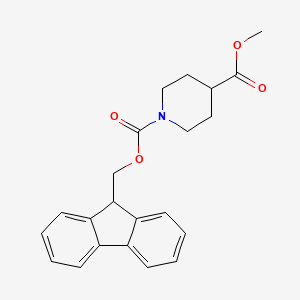

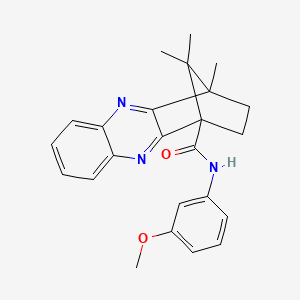
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)
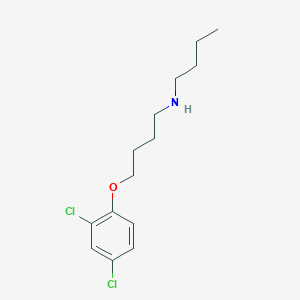
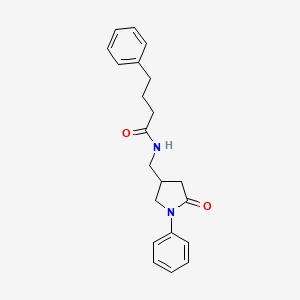
![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)
